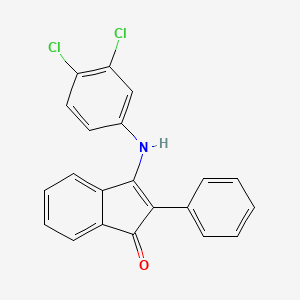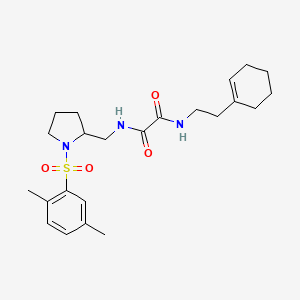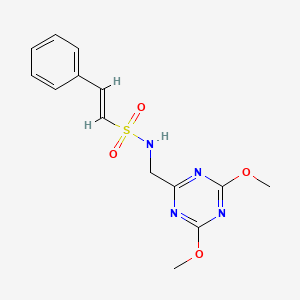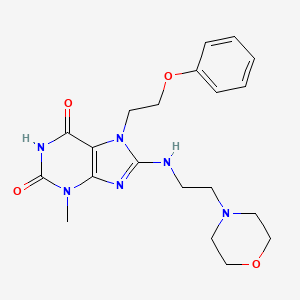
3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((3,4-Dichlorophenyl)amino)-2-phenylinden-1-one” is a complex organic molecule. It contains an indenone structure (a bicyclic compound consisting of a benzene ring fused to a cyclopentenone), substituted at the 3-position with an amino group that is further substituted with a 3,4-dichlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the indenone and phenyl groups), polar bonds (from the amino group), and halogen atoms (from the dichlorophenyl group). These features could influence its reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. For instance, the dichlorophenyl group in the compound could potentially increase its lipophilicity .Aplicaciones Científicas De Investigación
Synthesis and Labeling
DCPT finds utility in synthesis and labeling processes. Researchers use it to introduce specific functional groups into target molecules. Some notable applications include:
- Methyl Labeling : By reacting DCPT with dimethylamine, methyl-labeled compounds can be prepared. For instance, methyl-labeled diuron, an herbicide, has been synthesized using DCPT .
Suzuki–Miyaura Coupling
The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. DCPT serves as a boron reagent in this process. Key features include:
Mecanismo De Acción
Propiedades
IUPAC Name |
3-(3,4-dichloroanilino)-2-phenylinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NO/c22-17-11-10-14(12-18(17)23)24-20-15-8-4-5-9-16(15)21(25)19(20)13-6-2-1-3-7-13/h1-12,24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFYTTJEGQYAHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2706462.png)
![6-Methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid](/img/structure/B2706464.png)
![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2706466.png)



![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)


![ethyl 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2706478.png)
![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2706479.png)

